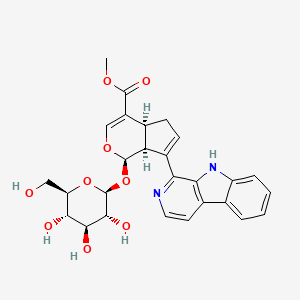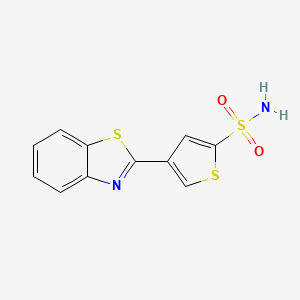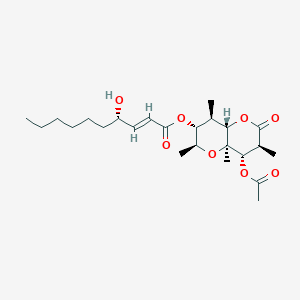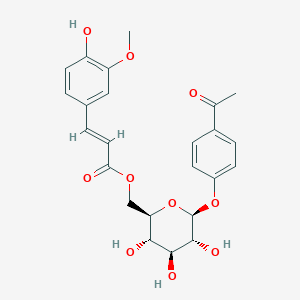
4,4-Bis(4-hydroxyphenyl)heptane
Descripción general
Descripción
4,4-Bis(4-hydroxyphenyl)heptane is a bisphenol.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Diarylheptanoids, including compounds structurally related to 4,4-bis(4-hydroxyphenyl)heptane, have been identified as having significant antioxidant properties. For instance, compounds isolated from the rhizomes of Zingiber officinale, which include variants of 4,4-bis(4-hydroxyphenyl)heptane, exhibit notable antioxidant activities. This is evaluated through assays like DPPH free radicals and superoxide anion radicals scavenging activities (Zhou et al., 2007), (Ponomarenko et al., 2014).
Polymer Synthesis
4,4-Bis(4-hydroxyphenyl)heptane and its derivatives have applications in polymer synthesis. For example, fluoride catalyst systems have been used to synthesize poly(ether ketone)s, a high-performance engineering thermoplastic, using monomers related to 4,4-bis(4-hydroxyphenyl)heptane (Hoffmann et al., 1994).
Epoxy Resins
Derivatives of 4,4-bis(4-hydroxyphenyl)heptane have been used in the synthesis of new ferrocene-containing diamines, which are then utilized in the production of epoxy resins. These resins exhibit unique properties, such as improved curing times and enhanced imaging contrast in X-ray analysis (Wright et al., 2001).
Bioremediation
Research indicates potential for derivatives of 4,4-bis(4-hydroxyphenyl)heptane in bioremediation processes. For instance, a study explored the role of laccase from Fusarium incarnatum UC-14 in the biodegradation of Bisphenol A, a compound related to 4,4-bis(4-hydroxyphenyl)heptane, using a reverse micelles system (Chhaya & Gupte, 2013).
Polymerization Rates
Studies have also investigated the influence of structure on polymerization rates, including compounds related to 4,4-bis(4-hydroxyphenyl)heptane. These investigations aim to understand the effect of the cyclic monomer structure on their polymerization reactivity, which is crucial for applications in materials science (Albayrak et al., 2007).
Cytotoxicity and Antioxidant Activity
Research on diarylheptanoids from Zingiber officinale rhizomes, including 4,4-bis(4-hydroxyphenyl)heptane analogs, has revealed both antioxidant and cytotoxic properties. These compounds were found to be effective in scavenging free radicals and exhibited cytotoxicity against certain cancer cell lines (Li et al., 2012).
Propiedades
Número CAS |
7425-79-8 |
|---|---|
Fórmula molecular |
C19H24O2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
4-[4-(4-hydroxyphenyl)heptan-4-yl]phenol |
InChI |
InChI=1S/C19H24O2/c1-3-13-19(14-4-2,15-5-9-17(20)10-6-15)16-7-11-18(21)12-8-16/h5-12,20-21H,3-4,13-14H2,1-2H3 |
Clave InChI |
MLDIQALUMKMHCC-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
SMILES canónico |
CCCC(CCC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

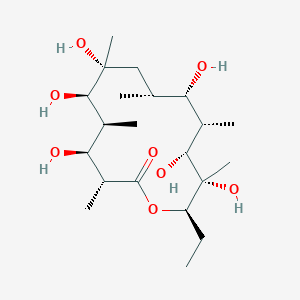
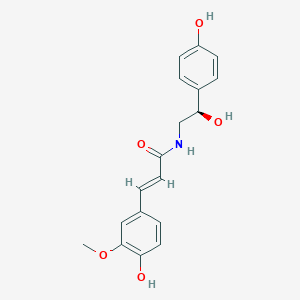


![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1250307.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1250310.png)

